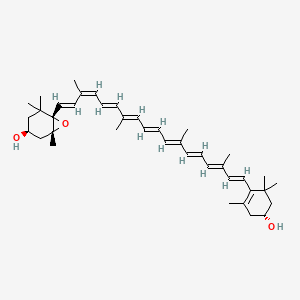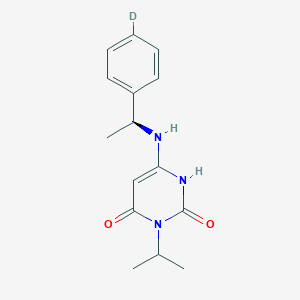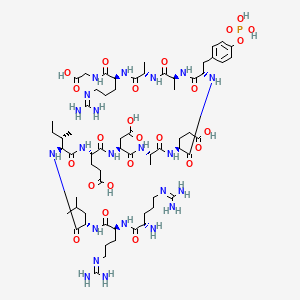
RRLIEDAEpYAARG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound RRLIEDAEpYAARG is a tyrosine phosphopeptide, which is a type of peptide that includes a phosphorylated tyrosine residue. This compound is often used in biochemical research, particularly in studies involving protein tyrosine phosphatases (PTPs), which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RRLIEDAEpYAARG typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents. The tyrosine residue is phosphorylated during the synthesis process .
Industrial Production Methods
While industrial-scale production of this compound is less common due to its specialized use in research, the principles of SPPS can be scaled up. Automation of the SPPS process allows for the efficient production of larger quantities of the peptide .
化学反应分析
Types of Reactions
RRLIEDAEpYAARG primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in studies involving protein tyrosine phosphatases .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme.
Dephosphorylation: This reaction involves protein tyrosine phosphatases (PTPs) and often occurs under physiological conditions (pH 7.4, 37°C)
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of the peptide. The phosphorylated form is often used as a substrate in enzymatic assays .
科学研究应用
RRLIEDAEpYAARG is widely used in scientific research due to its role as a substrate for protein tyrosine phosphatases. Some of its applications include:
作用机制
RRLIEDAEpYAARG functions as a substrate for protein tyrosine phosphatases. The phosphorylated tyrosine residue is recognized and dephosphorylated by these enzymes. This dephosphorylation reaction is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism .
相似化合物的比较
Similar Compounds
RRLIEDAEYAARG: Similar to RRLIEDAEpYAARG but lacks the phosphorylated tyrosine residue.
RRLIEDAEpYAAAG: Another variant with a different sequence but still contains a phosphorylated tyrosine
Uniqueness
This compound is unique due to its specific sequence and the presence of a phosphorylated tyrosine residue. This makes it an ideal substrate for studying protein tyrosine phosphatases, providing insights into enzyme specificity and activity .
属性
分子式 |
C64H107N22O24P |
|---|---|
分子量 |
1599.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H107N22O24P/c1-8-31(4)49(86-60(105)42(26-30(2)3)83-55(100)39(14-11-25-74-64(70)71)81-53(98)37(65)12-9-23-72-62(66)67)61(106)82-41(20-22-46(89)90)57(102)85-44(28-47(91)92)59(104)78-34(7)52(97)80-40(19-21-45(87)88)56(101)84-43(27-35-15-17-36(18-16-35)110-111(107,108)109)58(103)77-32(5)50(95)76-33(6)51(96)79-38(13-10-24-73-63(68)69)54(99)75-29-48(93)94/h15-18,30-34,37-44,49H,8-14,19-29,65H2,1-7H3,(H,75,99)(H,76,95)(H,77,103)(H,78,104)(H,79,96)(H,80,97)(H,81,98)(H,82,106)(H,83,100)(H,84,101)(H,85,102)(H,86,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)(H2,107,108,109)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
InChI 键 |
IFWOHLKCQOEGLG-VDNREOAASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
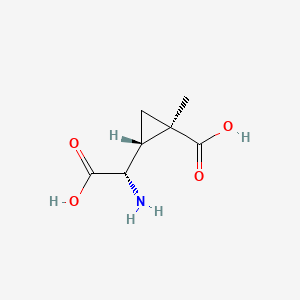
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
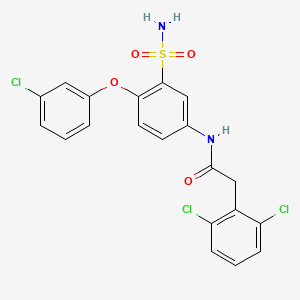
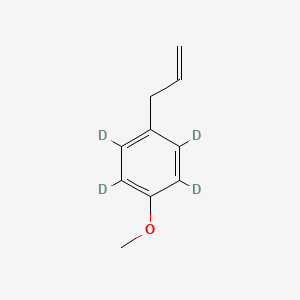

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
